molecular formula C26H27Cl2N3O4 B13735125 E 3810 dihydrochloride

E 3810 dihydrochloride

Cat. No. B13735125
M. Wt: 516.4 g/mol
InChI Key: GJYKJPXOPZOBBC-UHFFFAOYSA-N
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Chemical Reactions Analysis

E 3810 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

E 3810 dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

E 3810 dihydrochloride exerts its effects by selectively inhibiting vascular endothelial growth factor receptors and fibroblast growth factor receptors. This inhibition disrupts the signaling pathways involved in angiogenesis, leading to reduced blood vessel formation and tumor growth. The molecular targets include vascular endothelial growth factor receptor-1, -2, and -3, as well as fibroblast growth factor receptor-1 and -2 .

Comparison with Similar Compounds

E 3810 dihydrochloride is unique in its dual inhibition of both vascular endothelial growth factor receptors and fibroblast growth factor receptors. Similar compounds include:

This compound stands out due to its potent and selective inhibition of both vascular endothelial growth factor receptors and fibroblast growth factor receptors, making it a promising candidate for further clinical evaluation .

properties

Molecular Formula

C26H27Cl2N3O4

Molecular Weight

516.4 g/mol

IUPAC Name

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide;dihydrochloride

InChI

InChI=1S/C26H25N3O4.2ClH/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26;;/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30);2*1H

InChI Key

GJYKJPXOPZOBBC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl

Origin of Product

United States

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